Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
Tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as tert-butyl esters are typically synthesized from tert-butanol and the corresponding carboxylic acid . Another method involves the use of Nα-protected amino acids and tert-butanol with anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring substituted with a tert-butyl ester, an amino group, a cyano group, and a methyl group .Scientific Research Applications
Synthesis and Characterization
- The study of the structural properties and synthesis pathways of thiophene derivatives, including those with tert-butyl groups, is crucial. Gol'dfarb and Korsakova (1954) explored the alkylation process for various thiophene derivatives, yielding compounds like 2-tert-butyl-5-methylthiophene with high efficiency (Gol'dfarb & Korsakova, 1954). Similarly, Gol'dfarb and Konstantinov (1958) demonstrated the successful preparation of thiophenecarboxylic acids containing tert-butyl radicals (Gol'dfarb & Konstantinov, 1958).
Chiral Synthesis and Catalysis
- Tert-butyl derivatives play a significant role in chiral synthesis and catalysis. Studer, Hintermann, and Seebach (1995) illustrated the use of tert-butyl derivatives as chiral auxiliaries in dipeptide synthesis, showcasing their versatility in stereoselective reactions (Studer, Hintermann & Seebach, 1995). Kollár and Sándor (1993) also demonstrated the stereoselective hydroformylation of tert-butyl-oxazoline derivatives, important for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).
Applications in Organic Synthesis
- The significance of tert-butyl derivatives in organic synthesis is further highlighted by their role in the preparation of various organic compounds. For instance, Davies et al. (2003) reported the efficient synthesis of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate via kinetic resolution methods, demonstrating the utility of tert-butyl derivatives in organic synthesis (Davies et al., 2003).
Molecular Structure Analysis
- Exploring the molecular structure of tert-butyl derivatives provides insights into their chemical behavior and potential applications. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and analyzed its molecular structure, highlighting its potential applications in chemistry (Moriguchi et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-6-7(5-12)9(13)16-8(6)10(14)15-11(2,3)4/h13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZVASFJFSHRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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